molecular formula C21H24N2O2 B2597787 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole CAS No. 433702-49-9

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole

Cat. No.: B2597787
CAS No.: 433702-49-9
M. Wt: 336.435
InChI Key: GUVSUSHWJSWITJ-CCEZHUSRSA-N
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Description

1-(2,2-Diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a diethoxyethyl group at the 1-position and a trans-styryl (E-configuration) substituent at the 2-position. The diethoxyethyl group likely enhances solubility due to its hydrophilic ethoxy moieties, while the styryl group contributes to π-π interactions, influencing biological activity .

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-24-21(25-4-2)16-23-19-13-9-8-12-18(19)22-20(23)15-14-17-10-6-5-7-11-17/h5-15,21H,3-4,16H2,1-2H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVSUSHWJSWITJ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 2,2-Diethoxyethyl Group: This step involves the alkylation of the benzodiazole core with 2,2-diethoxyethyl halide in the presence of a base such as potassium carbonate.

    Addition of the Phenylethenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylethenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole core, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Hydrogenated benzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds structurally related to 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole have shown promising results in cytotoxic assays against various cancer cell lines. Research indicates that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells, particularly in breast (MCF-7) and lung (A549) cancer models .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Benzodiazole Core : This can be achieved through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids or derivatives.
  • Substitution Reactions : The introduction of the diethoxyethyl group and the phenylethenyl moiety can be performed using alkylation techniques or coupling reactions with suitable electrophiles.
  • Purification : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.

Case Studies

A notable case study involved the synthesis of various benzodiazole derivatives through solvent-free methods using sodium metabisulfite as an oxidizing agent. This approach not only simplifies the reaction process but also enhances yield and reduces environmental impact .

Photophysical Properties

The incorporation of ethoxy groups in the benzodiazole structure has been shown to modify its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). The compound exhibits favorable light absorption characteristics, which can be tuned by altering substituents on the benzodiazole ring.

Polymer Chemistry

Research has also explored the use of benzodiazole derivatives as additives in polymer formulations. These compounds can enhance thermal stability and mechanical properties of polymers due to their rigid structure and ability to form strong intermolecular interactions .

Mechanism of Action

The mechanism of action of 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Diethoxyethyl vs.
  • Styryl Modifications : Chlorinated styryl groups (e.g., 2,4-dichloro in ) may increase antimicrobial potency but reduce solubility compared to the target’s unsubstituted styryl .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Formula Molecular Weight Predicted logP* Solubility Trends
Target Compound C₂₁H₂₃N₂O₂ 347.42 3.5–4.0 Moderate (diethoxyethyl)
2b C₁₅H₁₂N₂ 220.27 4.2–4.5 Low (hydrophobic styryl)
Compound in C₂₂H₁₅Cl₃N₂ 413.73 5.8–6.2 Low (chlorinated)
Compound in C₂₄H₂₂N₂O₂ 394.45 4.0–4.5 Moderate (methoxy, phenoxyethyl)

*Estimated using fragment-based methods.

Key Observations :

  • The diethoxyethyl group reduces logP (increased hydrophilicity) compared to 2b and chlorinated analogs .
  • Bulky substituents (e.g., phenoxyethyl in ) may hinder membrane permeability despite moderate solubility.
Table 3: Antimicrobial and Antioxidant Profiles
Compound Name Antimicrobial Activity (MIC, mg/mL) Antioxidant Activity (DPPH IC₅₀, µg/mL)
2b S. aureus: <0.3125; C. albicans: <0.3125; E. coli: 0.3125 Moderate (β-carotene assay: 60% inhibition at 100 µg/mL)
Compound 5b (Triol derivative) S. aureus: 0.156; S. typhi: 0.3125 High (DPPH IC₅₀: 12.5 µg/mL)
Target Compound (Inferred) Likely comparable to 2b (styryl-dependent activity) Moderate (diethoxyethyl may enhance radical scavenging)

Key Observations :

  • Styryl-containing analogs (e.g., 2b) show strong antimicrobial activity against Gram-positive bacteria and fungi .
  • Antioxidant efficacy correlates with phenolic groups (e.g., compound 5b), which the target compound lacks .

Molecular Docking and Structure-Activity Relationships

Studies on 2b and 5b using AutoDock Vina revealed that the styryl group in 2b binds to S. aureus thymidylate kinase (TMK) via hydrophobic interactions, while polar substituents (e.g., triol in 5b) enhance hydrogen bonding . The diethoxyethyl group in the target compound may stabilize binding through ethoxy-mediated solvation effects, though this requires validation.

Biological Activity

The compound 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of appropriate benzodiazole derivatives with diethoxyethylamine and phenylacetaldehyde under controlled conditions. The structural formula can be represented as follows:

C19H23N3O2\text{C}_{19}\text{H}_{23}\text{N}_3\text{O}_2

This compound has a molecular weight of approximately 325.4 g/mol and exhibits a moderate solubility in organic solvents.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related benzodiazoles have shown that they can inhibit cell proliferation by interfering with topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells .

The proposed mechanism of action for this compound involves:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptotic pathways.
  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), which can cause further cellular damage and promote apoptosis .

Study on Cell Lines

A study assessing the effects of related benzodiazoles on human breast cancer cell lines demonstrated that these compounds could induce significant cell cycle arrest and apoptosis. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the micromolar range, indicating potent biological activity .

CompoundCell LineIC50 (µM)Mechanism
Benzodiazole AMCF-712Topoisomerase II inhibition
Benzodiazole BHeLa8ROS generation
1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-benzodiazoleMDA-MB-231TBDTBD

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicological aspects. Compounds with similar structures have been reported to exhibit cytotoxicity at higher concentrations. For instance, high doses can lead to mitochondrial swelling and dysfunction . Furthermore, some benzodiazoles have shown potential mutagenicity in bacterial assays under certain conditions .

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